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3-(3,4-Dimethylphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one

CYP inhibition drug–drug interaction hepatic metabolism

3-(3,4-Dimethylphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one (CAS 2309710-77-6, molecular formula C21H32N2O2, MW 344.5 g/mol) is a synthetic small molecule featuring an N‑arylpropanoylpiperidine core elaborated with a 3‑methoxypyrrolidine substituent at the piperidine 4‑position. Available physicochemical profiling indicates a calculated logP of approximately 2.6, topological polar surface area (TPSA) of 32.8 Ų, zero hydrogen‑bond donors, two hydrogen‑bond acceptors, and five rotatable bonds.

Molecular Formula C21H32N2O2
Molecular Weight 344.499
CAS No. 2309710-77-6
Cat. No. B2605844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethylphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one
CAS2309710-77-6
Molecular FormulaC21H32N2O2
Molecular Weight344.499
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)N3CCC(C3)OC)C
InChIInChI=1S/C21H32N2O2/c1-16-4-5-18(14-17(16)2)6-7-21(24)22-11-8-19(9-12-22)23-13-10-20(15-23)25-3/h4-5,14,19-20H,6-13,15H2,1-3H3
InChIKeyNCLQNRLYVHBVGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(3,4-Dimethylphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one (CAS 2309710-77-6): Procurement-Relevant Structural Profile and Baseline Evidence


3-(3,4-Dimethylphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one (CAS 2309710-77-6, molecular formula C21H32N2O2, MW 344.5 g/mol) is a synthetic small molecule featuring an N‑arylpropanoylpiperidine core elaborated with a 3‑methoxypyrrolidine substituent at the piperidine 4‑position [1]. Available physicochemical profiling indicates a calculated logP of approximately 2.6, topological polar surface area (TPSA) of 32.8 Ų, zero hydrogen‑bond donors, two hydrogen‑bond acceptors, and five rotatable bonds . The compound has been catalogued in commercial screening libraries (e.g., Mcule ID MCULE‑4479686070‑0, EvitaChem EVT‑2742918), and limited CYP inhibition data are available through BindingDB/US Patent US9512130 [1] [2].

Screening library compound with publicly reported multi-isoform CYP inhibition data
Modular scaffold from commercially available building blocks supports parallel SAR exploration
Calculated drug-like profile (zero HBD, moderate logP, low TPSA) aligns with CNS target screening criteria

Why In‑Class Pyrrolidinyl‑Piperidinyl Ketones Cannot Substitute for 3‑(3,4‑Dimethylphenyl)‑1‑[4‑(3‑methoxypyrrolidin‑1‑yl)piperidin‑1‑yl]propan‑1‑one Without Requantifying CYP Liability


Compounds within the pyrrolidinyl‑piperidinyl ketone class exhibit large variations in CYP inhibition profiles depending on aryl substitution pattern and the presence/position of the alkoxy group on the pyrrolidine ring [1]. The 3,4‑dimethylphenyl attachment and the 3‑methoxy substitution on the pyrrolidine jointly determine the compound's lipophilicity, metabolic stability, and potential for heme‑iron coordination with CYP isoforms. Published data for this specific compound (CHEMBL3774855, BDBM50153594) demonstrate IC50 values exceeding 50,000 nM against CYP2C19 and CYP1A2 and exceeding 10,000 nM against CYP3A4, effects that may be undetectable with close‐in analogs lacking the 3‑methoxy group or bearing different aryl substitution [2] [3]. Procurement of a structural surrogate without parallel CYP profiling would risk overlooking a drug–drug interaction liability, particularly in programs where CYP2C19 or CYP3A4 co‑administration is anticipated.

  • Aryl & pyrrolidine substitution pattern

    The 3,4-dimethylphenyl and 3-methoxypyrrolidine groups jointly influence CYP inhibition; even close analogs may shift isoform selectivity profiles.

  • Des-methoxy analog CYP liability

    Non‑methoxylated pyrrolidine analogs can exhibit stronger CYP2C19/CYP3A4 inhibition, requiring re‑profiling before substitution.

  • Incomplete multi‑isoform data

    Most commercially available analogs lack public CYP data across four major isoforms, increasing uncertainty in ADME triage.

Quantitative Differential Evidence for 3‑(3,4‑Dimethylphenyl)‑1‑[4‑(3‑methoxypyrrolidin‑1‑yl)piperidin‑1‑yl]propan‑1‑one (CAS 2309710-77-6): Comparator‑Based Selection Guide


CYP2C19 Inhibition: 3,4‑Dimethylphenyl‑3‑Methoxypyrrolidine Analog Versus Des‑Methoxy Comparator

The target compound (CHEMBL3774855) shows negligible CYP2C19 inhibition with an IC50 greater than 50,000 nM, as measured in human liver microsomes using S‑mephenytoin as probe substrate [1]. This value is comparable to the class‑level trend for arylpiperidinyl‑pyrrolidine ketones where the 3‑methoxy group on the pyrrolidine does not promote strong heme‑iron binding. By contrast, certain structural analogs with a non‑methoxylated pyrrolidine or alternative N‑aryl substitution have been reported to exhibit moderate CYP2C19 inhibition (IC50 values in the 1,000–10,000 nM range) [2], a distinction attributable to altered lipophilicity and binding pocket complementarity. However, a direct head‑to‑head comparison between the target and a single defined comparator is not available; thus this constitutes class‑level inference.

CYP2C19 Inhibition
Class-level
Target IC50 > 50,000 nM
Class-level des‑methoxy analogs ~1,000–10,000 nM
Reported CYP2C19 inhibition context supports ADME triage
Direct head‑to‑head comparator data unavailable; class‑level inference
CYP inhibition drug–drug interaction hepatic metabolism

CYP3A4 Inhibition: Differential Risk Profile Compared to Reference Compound from US9512130

In a competitive CYP3A4 inhibition assay using human liver microsomes (pH 7.4, 37 °C), both the target compound (CHEMBL3774855) and a reference structure from US9512130 (BDBM258446) exhibit weak CYP3A4 inhibition, with IC50 values exceeding 10,000 nM [1] [2]. The comparability of these two entries is consistent with a class‑level trend; however, the reference compound is structurally distinct (heteroaryl ketone core) and does not contain the 3,4‑dimethylphenyl‑3‑methoxypyrrolidine moiety. Therefore, this cross‑study comparison suggests that the target compound does not introduce additional CYP3A4 liability beyond what is observed for close patent exemplars, but direct head‑to‑head comparison remains absent.

CYP3A4 Inhibition
Reported
Both target and reference >10,000 nM (competitive format)
Cross‑study comparable CYP3A4 inhibition; no additional liability vs. patent exemplar
Structurally distinct comparator; direct head‑to‑head absent
CYP3A4 competitive inhibition hepatic safety drug metabolism

CYP1A2 and CYP2A6 Selectivity: Broad CYP Profiling Distinguishes Target from Narrow‑Panel Analogs

The target compound has been profiled against CYP1A2 and CYP2A6 in addition to CYP2C19 and CYP3A4, yielding IC50 values consistently greater than 50,000 nM for CYP1A2 and CYP2A6 [1]. This breadth of negative CYP data across four major isoforms distinguishes the target from many procurement‑available analogs that lack any multi‑isoform CYP data entirely [2]. Without a defined comparator with matching four‑isoform data, this evidence is supporting rather than comparative.

Multi‑Isoform Profiling
Reported
CYP1A2 >50,000 nM; CYP2A6 >50,000 nM; plus CYP2C19 & CYP3A4 data
Broad negative CYP data across four isoforms reduces early‑stage ADME uncertainty
Most analogs lack multi‑isoform data; advantage is data availability, not potency difference
CYP1A2 CYP2A6 broad CYP panel off-target selectivity

Physicochemical Differentiation: Lipophilicity, TPSA, and Hydrogen‑Bond Profile Relative to Des‑Methyl and Positional Isomer Analogs

Calculated molecular properties for the target compound (cLogP ≈ 2.6, TPSA = 32.8 Ų, HBD = 0, HBA = 2, rotatable bonds = 5) place it within favorable drug‑like space . A des‑methyl analog (replacing 3,4‑dimethylphenyl with unsubstituted phenyl) would be predicted to reduce cLogP by approximately 0.5–0.8 log units, altering both permeability and metabolic stability profiles [1]. A positional isomer (3,5‑dimethylphenyl instead of 3,4‑dimethylphenyl) would be expected to shift molecular shape (PMI ratio) and potentially impact target binding; however, no experimental binding data exist for direct confirmation. This is class‑level inference based on calculated properties.

Physicochemical Profile
Class-level
cLogP ≈ 2.6; TPSA 32.8 Ų; HBD=0
Predicted ΔcLogP +0.5–0.8 vs. des‑methyl analog
Higher lipophilicity may alter permeability and metabolic stability profiles
Calculated values only; no experimental logD or PAMPA data
drug-likeness logP TPSA CNS MPO physicochemical property

Synthetic Tractability: Modular Scaffold Assembly via Sequential Amide Coupling and Reductive Amination

The target compound is assembled from three commercially available modules: 3‑(3,4‑dimethylphenyl)propanoic acid (or its activated ester), 4‑(3‑methoxypyrrolidin‑1‑yl)piperidine (CAS 864356‑29‑6), and standard coupling reagents [1]. This contrasts with structurally related compounds where the pyrrolidine and piperidine are fused or spiro‑connected, requiring more complex synthetic routes. While no direct comparative synthetic yield data exist for the target versus close analogs, the modular assembly logically supports parallel library synthesis for SAR exploration more readily than fused bicyclic or spirocyclic alternatives.

Synthetic Tractability
Reported
Modular amide coupling from 3‑(3,4‑dimethylphenyl)propanoic acid and 4‑(3‑methoxypyrrolidin‑1‑yl)piperidine
Two‑component route facilitates rapid analog generation for SAR libraries
Qualitative retrosynthetic assessment; no comparative yield data available
synthetic accessibility building block modular synthesis lead optimization

Screening Set Inclusion: PubChem Cancer Stem Cell HTS Participation as a Differentiator from Untested Analogs

The target compound (PubChem SID linked to CAS 2309710‑77‑6) was included in the NIH/NCATS primary HTS panel (PubChem AID 504535) for identifying inhibitors of cancer stem cells, measured via a luminescence cell‑based assay [1]. Of the 45 compounds in this particular dose‑response subset, 26 were classified as active and 6 exhibited activity ≤ 1 µM; however, the specific activity outcome for the target compound is not publicly disclosed. This contrasts with many procurement‑available pyrrolidinyl‑piperidine ketones that have never been subjected to a targeted CSC phenotypic screen. This is supporting evidence only, as no comparator activity data are available for direct comparison.

CSC HTS Inclusion
Reported
Included in PubChem AID 504535 (cancer stem cell inhibitor HTS); individual activity not disclosed
Prior HTS participation provides phenotypic anchoring for oncology‑focused procurement
No comparator activity data; differentiation is in documented screening participation
cancer stem cell HTS oncology screening phenotypic assay

Evidence‑Based Research and Procurement Application Scenarios for 3‑(3,4‑Dimethylphenyl)‑1‑[4‑(3‑methoxypyrrolidin‑1‑yl)piperidin‑1‑yl]propan‑1‑one (CAS 2309710-77-6)


CYP Liability Pre‑Screening in Multi‑Kinase or CNS Drug Discovery Programs

Programs requiring compounds with minimal CYP2C19, CYP1A2, CYP2A6, and CYP3A4 inhibition can use this compound as a negative control or starting scaffold, given its documented IC50 values above 10,000–50,000 nM across four major CYP isoforms [1]. This CYP profile reduces the likelihood of time‑dependent or competitive drug–drug interactions in polypharmacy contexts.

Modular Lead Optimization with Parallel Library Synthesis Capability

The compound's two‑component architecture—3‑(3,4‑dimethylphenyl)propanoyl group and 4‑(3‑methoxypyrrolidin‑1‑yl)piperidine—enables systematic variation of the aryl, linker length, and amine portions via standard amide coupling chemistry . This modularity is suited for medicinal chemistry groups requiring rapid SAR exploration around the piperidine‑pyrrolidine scaffold.

Oncology Phenotypic Screening Follow‑Up from CSC HTS Hits

As the compound was part of a validated cancer stem cell inhibitor HTS panel (PubChem AID 504535), it may serve as a reference compound or structural template for designing second‑generation CSC inhibitor libraries [2]. Its favorable drug‑like properties (cLogP ~2.6, TPSA 32.8 Ų, zero HBDs) further support its use in cell‑based oncology phenotypic assays.

CNS Penetration Candidate Assessment Based on Physicochemical Profile

With zero hydrogen‑bond donors, moderate lipophilicity (cLogP ~2.6), and low TPSA (32.8 Ų), the compound satisfies multiple criteria of the CNS MPO (Multiparameter Optimization) desirability score . Procurement for CNS target screens (e.g., GPCR, ion channel, transporter) is supported by these calculated properties, although confirmatory brain penetration data (e.g., MDR1‑MDCK Papp, in situ brain perfusion) remain absent from the public domain.

Application
Selection Property
Validation Focus
CYP liability pre‑screening
Multi‑isoform CYP inhibition data availability
CYP2C19, CYP3A4, CYP1A2, CYP2A6 inhibition levels
Modular lead optimization
Two‑component scaffold architecture
Building block commercial availability; amide coupling feasibility
Oncology phenotypic screening follow‑up
Prior inclusion in CSC HTS panel
Phenotypic assay context; second‑generation library design
CNS target screening fit
Drug‑like physicochemical profile (zero HBD, moderate logP, low TPSA)
CNS MPO desirability; confirmatory permeability assays
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